Sodium 4-hydroxybutane-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

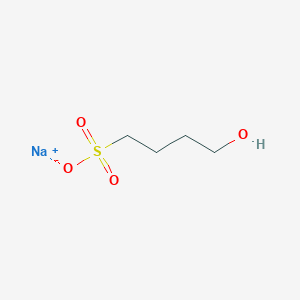

Sodium 4-hydroxybutane-1-sulfonate is an organic compound with the chemical formula C4H9NaO4S. It is a sodium salt of 4-hydroxybutane-1-sulphonic acid and is known for its solubility in water and its crystalline form. This compound is utilized in various scientific and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybutane-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 1,4-butanediol with a sulfonating agent. The process typically includes the following steps:

Chlorosulfonation: 1,4-Butanediol is reacted with chlorosulfonic acid to form 4-chlorobutyl sulfonate.

Hydrolysis: The intermediate 4-chlorobutyl sulfonate is then hydrolyzed to produce 4-hydroxybutane-1-sulphonic acid.

Neutralization: Finally, the acid is neutralized with sodium hydroxide to yield sodium 4-hydroxybutane-1-sulphonate.

Industrial Production Methods: In industrial settings, the production of sodium 4-hydroxybutane-1-sulphonate often involves the use of large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process .

化学反応の分析

Types of Reactions: Sodium 4-hydroxybutane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions include various sulfonic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

1.1. Therapeutic Uses

Sodium 4-hydroxybutane-1-sulfonate has been investigated for its potential therapeutic properties, particularly in treating amyloidosis. Research indicates that compounds with sulfonate groups can inhibit amyloid deposition by disrupting interactions between amyloidogenic proteins and glycoproteins or proteoglycans . The mechanism involves covalently attaching anionic groups to carrier molecules, enhancing their efficacy in clinical settings.

1.2. Solubilization of Hydrophobic Compounds

One of the significant roles of SBHS is as a solubilizing agent for hydrophobic compounds. Its ability to increase the water solubility of various drugs and biological molecules makes it valuable in pharmaceutical formulations. For instance, it has been used to derivatize β-cyclodextrin to create sulfobutyl ether-beta-cyclodextrin (SBECD), which is effective in stabilizing poorly soluble drugs .

2.1. Surfactant Properties

This compound exhibits surfactant properties, making it useful in formulations requiring surface-active agents. Its low critical micelle concentration (CMC) and Krafft point are advantageous for creating stable emulsions and foams . This characteristic is particularly beneficial in cosmetic and personal care products.

2.2. Ionic Liquids

The compound can be utilized in the synthesis of ionic liquids through reactions with organic chloride salts, yielding products like 4-chlorobutylsulfonate . These ionic liquids have applications in catalysis and as solvents in organic synthesis due to their unique properties, such as low volatility and high thermal stability.

3.1. Amyloidosis Treatment

A notable study demonstrated the effectiveness of SBHS derivatives in reducing amyloid deposition in mouse models of amyloidosis. The administration of poly(vinylsulfonate sodium salt), a related compound, showed significant inhibition of amyloid accumulation, suggesting a promising avenue for further research into SBHS-based therapies .

3.2. Drug Formulation Development

In drug formulation studies, the incorporation of SBHS into formulations has led to enhanced solubility and bioavailability of active pharmaceutical ingredients (APIs). For example, formulations utilizing SBECD have shown improved stability and solubility profiles for several poorly soluble drugs .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Therapeutics | Inhibiting amyloid deposition | Treatment of amyloidosis |

| Solubilization | Enhancing solubility of hydrophobic compounds | Derivatization of β-cyclodextrin |

| Surfactant | Acting as a surfactant in various formulations | Cosmetic products |

| Ionic Liquids | Synthesis of ionic liquids for catalysis | Organic synthesis |

作用機序

The mechanism by which sodium 4-hydroxybutane-1-sulphonate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a stabilizing agent for proteins and enzymes by forming hydrogen bonds and ionic interactions. Additionally, its sulfonate group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

類似化合物との比較

Sodium 4-hydroxybutane-1-sulfonate can be compared with other similar compounds, such as:

Sodium 4-methylcyclohexane-1-sulfonate: Similar in structure but with a cyclohexane ring.

Sodium 2-(4-hexylphenyl)diazene-1-sulfonate: Contains a diazene group and a hexylphenyl substituent.

Sodium 3-(benzoylamino)-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate: Features a pyrazole ring and benzoylamino group.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of sodium 4-hydroxybutane-1-sulphonate in various research and industrial contexts.

特性

CAS番号 |

31465-25-5 |

|---|---|

分子式 |

C4H10NaO4S |

分子量 |

177.18 g/mol |

IUPAC名 |

sodium;4-hydroxybutane-1-sulfonate |

InChI |

InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8); |

InChIキー |

BKXAWCWTSBWIRG-UHFFFAOYSA-N |

SMILES |

C(CCS(=O)(=O)[O-])CO.[Na+] |

異性体SMILES |

C(CCS(=O)(=O)[O-])CO.[Na+] |

正規SMILES |

C(CCS(=O)(=O)O)CO.[Na] |

Key on ui other cas no. |

31465-25-5 |

同義語 |

4-Hydroxy-1-butanesulfonic Acid Sodium Salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。